3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one
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Overview
Description
3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core linked to an indole moiety, which is further substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one can be achieved through a multi-step process involving the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method utilizes fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently under mild conditions and tolerates a broad scope of substrates, yielding the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties.
Indole Derivatives: Widely studied for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-((2-(4-Methoxyphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is unique due to its specific structural features, which combine the properties of both quinazolinone and indole derivatives. This unique structure may confer enhanced biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
88514-40-3 |
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Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-29-17-12-10-16(11-13-17)23-20(18-6-2-5-9-22(18)26-23)14-27-15-25-21-8-4-3-7-19(21)24(27)28/h2-13,15,26H,14H2,1H3 |
InChI Key |
AGZAZHDQEFSWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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